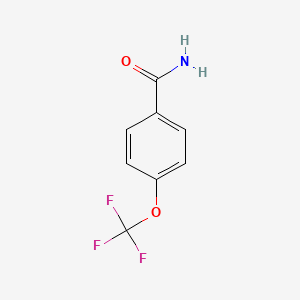

4-(Trifluoromethoxy)benzamide

説明

Contextualization within Organofluorine Chemistry Research

Organofluorine chemistry, the study of carbon-fluorine bonds, has become a cornerstone of modern chemical research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. 4-(Trifluoromethoxy)benzamide is a key example within this field, where the trifluoromethoxy group (-OCF₃) serves as a lipophilic hydrogen bond acceptor, a feature that is highly sought after in drug design. The study of such compounds contributes to the broader understanding of how fluorine can be strategically incorporated to fine-tune molecular properties for specific applications.

Role of the Trifluoromethoxy Moiety in Advanced Chemical Systems

The trifluoromethoxy group is often considered a "super-methyl" group due to its similar size but vastly different electronic properties. Its strong electron-withdrawing nature can significantly influence the reactivity and acidity of the parent molecule. In the context of this compound, this moiety enhances the metabolic stability and membrane permeability of the compound, which are critical parameters in the development of bioactive agents. Research has shown that the inclusion of a trifluoromethoxy group can lead to improved efficacy and a better pharmacokinetic profile in drug candidates. For instance, in a study on Lassa virus inhibitors, the introduction of a 4-(trifluoromethoxy)phenyl group was found to be a key modification in developing potent antiviral compounds. nih.gov

Overview of Research Trajectories for Benzamide (B126) Derivatives

Benzamide derivatives are a class of compounds that have been extensively investigated for their wide range of biological activities. They are found in numerous approved drugs and are a constant focus of medicinal chemistry research. Studies have explored their potential as anticancer, anti-inflammatory, and antimicrobial agents. The research trajectory for benzamide derivatives often involves modifying the benzene (B151609) ring with various substituents to optimize their interaction with biological targets. The trifluoromethyl group, a close relative of the trifluoromethoxy group, has been a particularly popular substituent. For example, derivatives of 4-(trifluoromethyl)benzamide (B156667) have been synthesized and evaluated as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer. nih.gov

Detailed Research Findings

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors such as 4-(trifluoromethoxy)benzoic acid. One common method involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with ammonia (B1221849) or an amine.

While detailed research focusing solely on this compound is somewhat limited, its properties and those of its close analogs have been documented. The table below summarizes some of the key physical and chemical properties of this compound and the related compound 4-(Trifluoromethyl)benzamide.

| Property | This compound | 4-(Trifluoromethyl)benzamide |

| Molecular Formula | C₈H₆F₃NO₂ | C₈H₆F₃NO |

| Molecular Weight | 205.13 g/mol | 189.13 g/mol |

| Melting Point | 155-156 °C uni.lu | 160-164 °C sigmaaldrich.com |

| SMILES | C1=CC(=CC=C1C(=O)N)OC(F)(F)F uni.lu | C1=CC(=CC=C1C(=O)N)C(F)(F)F nih.gov |

| InChIKey | IDIXWLCRJFBQJA-UHFFFAOYSA-N uni.lu | WEJHBEDHLLBJFW-UHFFFAOYSA-N nih.gov |

| XLogP3 | 2.1 | 1.7 nih.gov |

Crystal Structure of 4-(Trifluoromethyl)benzamide:

The crystal structure of 4-(Trifluoromethyl)benzamide has been determined and provides valuable insight into its solid-state packing and intermolecular interactions. The compound crystallizes in the P-1 space group. nih.gov The crystal structure reveals a planar benzamide moiety with the trifluoromethyl group extending from the benzene ring. The amide groups participate in hydrogen bonding, forming a network that stabilizes the crystal lattice.

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.008 Å |

| b | 7.133 Å |

| c | 11.538 Å |

| α | 99.455° |

| β | 99.158° |

| γ | 101.021° |

Data sourced from the Crystallography Open Database, entry 4085828, as cited in PubChem. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIXWLCRJFBQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073187 | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-71-3 | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 456-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-(Trifluoromethoxy)benzamide Scaffolds

The design of a synthetic route for this compound begins with a logical deconstruction of the target molecule, a process known as retrosynthetic analysis. This approach simplifies the structure into readily available or easily synthesized starting materials.

Strategic Bond Disconnections and Key Synthons

For this compound, the most logical and common strategic disconnection involves cleaving the amide bond (C-N bond). bham.ac.uk This is a reliable disconnection because numerous robust methods exist for forming this bond. nih.gov This cleavage reveals two primary synthons:

An acyl cation synthon: This is represented by a 4-(trifluoromethoxy)benzoyl moiety.

An amino synthon: This corresponds to a source of ammonia (B1221849) or an equivalent.

These synthons translate to practical chemical equivalents, or reagents, for the forward synthesis. The acyl cation is typically derived from 4-(trifluoromethoxy)benzoic acid or its more reactive derivatives, such as 4-(trifluoromethoxy)benzoyl chloride . The amino synthon is most commonly ammonia or a protected amine.

Table 1: Key Synthons and Reagent Equivalents for this compound

| Synthon | Corresponding Reagent(s) |

|---|---|

| 4-(Trifluoromethoxy)benzoyl Cation | 4-(Trifluoromethoxy)benzoic acid, 4-(Trifluoromethoxy)benzoyl chloride |

This retrosynthetic pathway is advantageous as it utilizes precursors like 4-(trifluoromethoxy)benzoic acid, which can be synthesized from precursors such as 4-(trifluoromethoxy)phenol.

Role of Trifluoromethoxy Group in Synthetic Accessibility

The trifluoromethoxy (–OCF₃) group is a critical substituent that significantly influences the synthetic strategy due to its distinct electronic properties and steric profile. nih.govd-nb.info It is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Key characteristics of the –OCF₃ group that impact synthesis include:

High Electronegativity: The –OCF₃ group's electronegativity is comparable to that of a halogen, influencing the reactivity of the entire molecule. researchgate.net

Increased Lipophilicity: This group enhances the solubility of the molecule in nonpolar solvents, which can affect reaction conditions and purification methods like chromatography. nih.govresearchgate.net

Metabolic Stability: The presence of the C-F bonds in the trifluoromethoxy group confers high metabolic stability, a property that is often desirable in medicinal chemistry but also indicates the robustness of the group under many synthetic conditions. researchgate.netwikipedia.orgatomfair.com

Steric Profile: The trifluoromethoxy group can lie orthogonal to the plane of the arene ring, which can influence intermolecular interactions and the approach of reagents. rsc.org

While the synthesis of trifluoromethoxylated compounds was once challenging, recent advancements have made key intermediates more accessible. researchgate.netnih.gov However, the introduction of the –OCF₃ group itself can require specialized reagents and conditions, such as the reaction of phenols with carbon tetrachloride and hydrogen fluoride (B91410), or the use of modern trifluoromethoxylation reagents. nih.govrsc.org The stability and electronic effects of the group must be considered in all subsequent synthetic steps.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers several efficient protocols for the construction of the this compound core, primarily revolving around the formation of the crucial amide bond.

Amidation Reactions and Variants

The direct formation of the amide bond is the most common and versatile method for synthesizing benzamides.

The most straightforward synthesis of this compound involves the coupling of a 4-(trifluoromethoxy)benzoic acid derivative with an amine source. A widely used approach is the activation of the carboxylic acid using coupling agents to facilitate the reaction with an amine.

For instance, the synthesis of related N-substituted this compound scaffolds has been achieved by reacting 4-(trifluoromethoxy)benzoic acid with an amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is highly effective and generally provides excellent yields. The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

An alternative involves converting the carboxylic acid to a more reactive acyl chloride. Reacting 4-(trifluoromethoxy)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields 4-(trifluoromethoxy)benzoyl chloride. This activated intermediate reacts readily with ammonia or primary amines to form the desired benzamide (B126).

Table 2: Selected Coupling Reagents for Amidation of 4-(Trifluoromethoxy)benzoic Acid

| Coupling Reagent System | Description | Typical Conditions |

|---|---|---|

| EDC·HCl / HOBt | Carbodiimide-based coupling; forms an active ester intermediate. nih.gov | Aprotic solvent (e.g., THF, DMF), often with a base (e.g., DIPEA), 0 °C to room temperature. nih.gov |

| DCC | N,N'-Dicyclohexylcarbodiimide; another common carbodiimide (B86325) coupling agent. medchemexpress.com | Aprotic solvent (e.g., DMF). medchemexpress.com |

Oxidative amidation provides an alternative route to benzamides, often starting from aldehydes. This method avoids the need to pre-form and isolate a carboxylic acid intermediate. In this approach, an aldehyde is reacted directly with an amine source in the presence of an oxidant.

The synthesis of N-phenyl-4-(trifluoromethoxy)benzamide has been reported via the oxidative amidation of 4-(trifluoromethoxy)benzaldehyde (B1346576) with aniline (B41778). The reaction is catalyzed by a system such as tert-butyl hydroperoxide (TBHP) and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI). This approach is part of a broader class of reactions that utilize various oxidants like hydrogen peroxide or oxone, sometimes under metal-free or photocatalytic conditions, to achieve the direct conversion of aldehydes to amides. rsc.orgresearchgate.netacs.org

A plausible mechanism involves the formation of a hemiaminal intermediate from the aldehyde and amine, which is then oxidized to the final amide product. rsc.org These methods are often highly efficient and align with green chemistry principles by using readily available starting materials and, in some cases, environmentally benign oxidants like air or H₂O₂. rsc.orgacs.org

Table 3: Examples of Oxidative Amidation Systems

| Aldehyde Precursor | Amine Source | Oxidant/Catalyst System | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Anilines | Oxone (potassium peroxymonosulfate), solvent-free ball-milling | researchgate.net |

| Aromatic Aldehydes | Aminopyridines | Aqueous Hydrogen Peroxide (H₂O₂), catalyst-free, water | rsc.org |

| 4-(Trifluoromethoxy)benzaldehyde | Aniline | TBHP / TBAI |

Introduction of the Trifluoromethoxy Group

The incorporation of the trifluoromethoxy (-OCF3) group is a crucial step in the synthesis of the target compound and its analogues. This functional group is known for its high lipophilicity and metabolic stability. nih.gov Methodologies for its introduction can be broadly categorized into direct trifluoromethoxylation and the conversion from other functional groups.

Direct C-H trifluoromethoxylation is an attractive approach that installs the -OCF3 group onto an aromatic ring in a single step. Research has focused on developing reagents that can achieve this transformation under mild conditions.

Electrophilic Reagents: Hypervalent iodine compounds, often referred to as Togni reagents, are prominent electrophilic sources for trifluoromethoxylation. mdpi.com For instance, heating N-heteroaromatic phenols with a Togni reagent in nitromethane (B149229) can yield heteroaryl trifluoromethyl ethers. chemrevlett.com Copper-mediated reactions using Togni's reagent have also been developed for the ortho-trifluoromethylation of benzamides, demonstrating a method for direct C-H functionalization. beilstein-journals.org

Metal-Catalyzed/Mediated Reactions: Silver-catalyzed fluorodecarboxylation of aryloxydifluoroacetic acids provides a route to aryl trifluoromethyl ethers under mild conditions, tolerating a range of functional groups like esters, nitriles, and halogens. mdpi.com Another approach involves the direct O-trifluoromethylation of alcohols using trifluoromethyltrimethylsilane (CF3SiMe3) as the trifluoromethyl source, mediated by a silver salt in the presence of an oxidant. chemrevlett.com

An alternative to direct C-H functionalization is the conversion of existing functional groups into the trifluoromethoxy moiety. This is often a multi-step but reliable process.

From Phenols and Anilines: Phenols can be converted to aryl trifluoromethyl ethers through intermediate fluoroformates, which are then treated with reagents like sulfur tetrafluoride. nih.govmdpi.com A more recent mechanochemical method allows for the conversion of an aromatic amino group (-NH2) into an -OCF3 group. acs.org This process involves condensation with a pyrylium (B1242799) tetrafluoroborate (B81430) reagent to form an intermediate pyridinium (B92312) salt, which then undergoes nucleophilic substitution with a trifluoromethoxide source. acs.org

From Chloroformates and Xanthates: The classical Yagupolskii synthesis first converts anisoles into aryl trichloromethyl ethers, which are subsequently fluorinated using antimony trifluoride (SbF3) or hydrogen fluoride (HF). nih.govmdpi.com Another established method is the oxidative desulfurization-fluorination of aryl dithiocarbonates (xanthates) using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in the presence of hydrogen fluoride-pyridine. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Benzamide Synthesis

Palladium catalysis is a powerful tool for forming the C-N and C-C bonds necessary for constructing complex benzamide derivatives. These reactions offer high efficiency and functional group tolerance.

An efficient method for synthesizing ortho-arylated and alkenylated benzamides involves the palladium-catalyzed denitrogenative Suzuki-Miyaura type cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with various organoboronic acids. rsc.orgrsc.org This reaction proceeds in good to high yields and is compatible with aryl, heteroaromatic, and alkenyl boronic acids. rsc.orgrsc.org Similarly, a denitrogenative coupling reaction between 1,2,3-benzotriazin-4(3H)-ones and a stable organoaluminum reagent, DABAL-Me3, can produce ortho-methylated benzamides. acs.orgnih.gov The reaction is believed to proceed through the oxidative addition of the benzotriazinone to a Pd(0) species, followed by denitrogenation, transmetalation, and reductive elimination. acs.org In the synthesis of more complex derivatives, palladium catalysts like Brett Phos Pd G3 are used for amination reactions to form new carbon-nitrogen bonds under conventional heating. nih.gov

| Reaction Type | Catalyst/Ligand | Reagent | Product Type | Reference |

| Denitrogenative Coupling | Pd(OAc)₂ / XantPhos | DABAL-Me₃ | ortho-Methylated Benzamide | acs.org |

| Denitrogenative Suzuki-Miyaura | Palladium Catalyst | Organoboronic Acid | ortho-Arylated/Alkenylated Benzamide | rsc.org |

| C-N Cross-Coupling | Brett Phos Pd G3 | Amine | Substituted Amine | nih.gov |

Nucleophilic Substitution Reactions for Diversification

Nucleophilic substitution reactions are widely employed to modify and diversify lead compounds, allowing for the exploration of structure-activity relationships. These reactions can occur on the aromatic core or on attached functional groups.

A primary strategy involves the diversification of a key intermediate, such as N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide. nih.gov The chlorine atom on the pyrazine (B50134) ring is susceptible to nucleophilic substitution, and condensation reactions with various amine-containing reagents in a solvent like dimethyl sulfoxide (B87167) (DMSO) allow for the efficient introduction of diverse substituents. nih.gov Furthermore, nucleophilic aromatic substitution (SNAr) can be performed on highly fluorinated benzamide systems. beilstein-journals.org For example, pentafluoro-substituted N-triflylbenzamides undergo regioselective mono-substitution at the 4-position with nucleophiles. beilstein-journals.org The trifluoromethoxy group itself can also participate in nucleophilic substitution under specific conditions, although it is generally considered stable.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and purer products in significantly reduced reaction times compared to conventional heating. This method has been successfully applied to the synthesis of heterocyclic structures frequently found in complex benzamide derivatives.

Efficient, catalyst-free methods for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) have been developed using microwave irradiation. organic-chemistry.org This approach offers short reaction times (e.g., 10 minutes) and excellent functional group tolerance. organic-chemistry.org Similarly, new series of benzimidazole (B57391) derivatives containing a 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole core have been synthesized using microwave techniques, yielding pure products within minutes. nih.gov The synthesis of novel imidazo[1,2-a]pyridine (B132010) derivatives has also been achieved in satisfactory yields through microwave-assisted methods. ijpsr.com These examples demonstrate the utility of microwave irradiation for the rapid and efficient construction of scaffolds related to or incorporated into this compound derivatives.

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of complex derivatives of this compound relies on the efficient preparation of key intermediates or building blocks. These intermediates already contain the core benzamide structure and are functionalized for further reaction.

A common synthetic route starts with the amidation of 4-(trifluoromethoxy)benzoic acid. For example, reaction with 2-aminoethanol in the presence of coupling agents like EDC·HCl and HOBt yields the intermediate N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide. nih.gov This hydroxy-functionalized intermediate can then undergo further reaction. For instance, treatment with 2,6-dichloropyrazine (B21018) in the presence of a base like potassium tert-butoxide yields N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide. nih.gov This chlorinated pyrazine intermediate serves as a versatile scaffold for diversification through subsequent nucleophilic substitution or palladium-catalyzed cross-coupling reactions. nih.gov Another general approach involves converting a benzoic acid derivative, such as 2-(trifluoromethoxy)benzoic acid, into its more reactive acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which is then treated with ammonia or an amine to form the benzamide.

| Intermediate Compound | Starting Materials | Key Reagents | Reference |

| N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide | 4-(Trifluoromethoxy)benzoic acid, 2-Aminoethanol | EDC·HCl, HOBt, DIPEA | nih.gov |

| N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide | N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, 2,6-Dichloropyrazine | Potassium tert-butoxide | nih.gov |

| 2-(Trifluoromethoxy)benzamide | 2-(Trifluoromethoxy)benzoic acid, Ammonia | PCl₅ or SOCl₂ |

N-(2-Hydroxyethyl)-4-(trifluoromethoxy)benzamide and Related Scaffolds

A key derivative, N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, is synthesized from 4-(trifluoromethoxy)benzoic acid and 2-aminoethanol. nih.gov This reaction is facilitated by the presence of coupling agents such as 1-hydroxybenzotriazole (HOBt) and N,N-ethyl carbodiimide hydrochloride (EDC·HCl), along with a base like N,N-diisopropylethylamine (DIPEA). nih.gov The process involves stirring the reactants at a low temperature (0 °C) and then allowing them to react at room temperature (25 °C) for approximately 12 hours, which results in an excellent yield of the final product. nih.gov

This core scaffold serves as a crucial intermediate for creating a wider range of molecules. nih.govrsc.org For instance, the intermediate N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide can be synthesized and subsequently modified through nucleophilic substitution or palladium-catalyzed cross-coupling reactions to produce a series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives. nih.gov These subsequent reactions are typically performed in a solvent like dimethyl sulfoxide (DMSO). nih.gov The resulting compounds are produced in moderate to high yields, ranging from 53% to 90%. nih.gov

| Reactants | Reagents/Catalysts | Product | Yield |

| 4-(Trifluoromethoxy)benzoic acid, 2-Aminoethanol | DIPEA, HOBt, EDC·HCl | N-(2-Hydroxyethyl)-4-(trifluoromethoxy)benzamide | Excellent nih.gov |

| N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, Various amines | Palladium catalysts (for some derivatives) | N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | 53-90% nih.gov |

Trifluoromethoxy-Substituted Anilines as Precursors

Trifluoromethoxy-substituted anilines are fundamental building blocks in the synthesis of various benzamide derivatives. ontosight.aigoogle.com One common pathway involves the preparation of 4-(trifluoromethoxy)aniline (B150132) from 1-nitro-4-(trifluoromethoxy)benzene. This reduction is achieved using iron powder and concentrated hydrochloric acid in methanol (B129727) at a temperature of 60°C to 65°C. google.com

The synthesis of ortho-trifluoromethoxylated aniline derivatives can be accomplished using specific reagents like 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II). researchgate.net This method involves treating a precursor such as methyl 4-(N-hydroxyacetamido)benzoate with the Togni reagent in the presence of a catalytic amount of cesium carbonate. researchgate.net The resulting intermediate is then heated to yield the final ortho-trifluoromethoxylated aniline product. researchgate.net

Furthermore, multi-step processes are employed for creating complex benzamides, which can involve the reaction of suitably substituted benzamide precursors with compounds like 3-(trifluoromethyl)aniline. ontosight.ai The trifluoromethyl group is noted for influencing the lipophilicity and bioavailability of the final compound. ontosight.ai

| Precursor | Reagents/Conditions | Product | Notes |

| 1-Nitro-4-(trifluoromethoxy)benzene | Iron, Concentrated HCl, Methanol, 60-65°C | 4-(Trifluoromethoxy)aniline | A common reduction method. google.com |

| Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, Cesium carbonate | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | A method for ortho-trifluoromethoxylation. researchgate.net |

| Substituted benzamide precursors | 3-(Trifluoromethyl)aniline | N-(2-chlorophenyl)-2-((3-(trifluoromethyl)phenyl)amino)-benzamide | An example of multi-step synthesis. ontosight.ai |

Industrial and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and related compounds requires methodologies that are not only efficient but also economically viable and safe. A process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds has been described as simple, easy to handle, and industrially viable for large-scale production. google.com This process is noted for its use of mild reaction conditions and non-hazardous reagents, which enhances its suitability for industrial applications. google.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For 4-(Trifluoromethoxy)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Elucidation

Similarly, specific experimental ¹³C NMR data for this compound is not widely reported. A predicted spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the amide group would resonate at a characteristically downfield chemical shift (around δ 165-175 ppm). The aromatic carbons would appear in the region of δ 120-150 ppm, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet splitting due to coupling with the fluorine atoms. The carbon of the trifluoromethoxy group itself would also exhibit a quartet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Group

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a key diagnostic marker for the -OCF₃ group. The typical chemical shift range for trifluoromethoxy groups attached to an aromatic ring is between -56 and -60 ppm relative to a CFCl₃ standard.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. PubChem provides a predicted monoisotopic mass of 205.03506 Da for this compound uni.lu. Experimental HRMS data would be essential to confirm this prediction and thus verify the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted. The spectrum would be dominated by a strong absorption band for the C=O stretching of the amide group, typically found in the region of 1630-1690 cm⁻¹ masterorganicchemistry.com. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3100-3500 cm⁻¹ iucr.org. Additionally, strong C-F stretching vibrations from the trifluoromethoxy group are expected in the range of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

X-ray Crystallography for Solid-State Structure Determination in Research on this compound

X-ray crystallography is a pivotal analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. In the study of this compound and its derivatives, this method provides definitive insights into the molecule's solid-state conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. This data is fundamental for understanding the compound's physicochemical properties and for designing new molecules with desired structural features.

Crystal Structure Analysis of this compound Analogs

While the specific crystal structure of this compound is not detailed in the available literature, extensive analysis has been conducted on closely related analogs. These studies offer valuable insights into the likely structural characteristics of the target compound. Analogs such as N-[4-(trifluoromethyl)phenyl]benzamide and 4-(Trifluoromethyl)benzamide (B156667) have been crystallized and their structures determined by single-crystal X-ray diffraction. nih.govnih.gov

For instance, N-[4-(trifluoromethyl)phenyl]benzamide crystallizes in the triclinic space group P-1. dntb.gov.uaiucr.org The analysis of these analogs reveals how substitutions on the benzamide (B126) core influence the crystal lattice parameters. A comparison of crystallographic data for key analogs provides a framework for understanding the solid-state behavior of this class of compounds.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| N-[4-(trifluoromethyl)phenyl]benzamide | C14H10F3NO | Triclinic | P-1 | a = 5.86 Å, b = 8.00 Å, c = 13.5 Å, α = 80.3°, β = 83.3°, γ = 72.4° |

| 4-(Trifluoromethyl)benzamide | C8H6F3NO | Triclinic | P-1 | a = 5.01 Å, b = 7.13 Å, c = 11.54 Å, α = 99.46°, β = 99.16°, γ = 101.02° nih.gov |

| N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | C11H6F3N3O3S | Monoclinic | P21/c | a = 12.36 Å, b = 8.95 Å, c = 23.26 Å, β = 100.76° nih.gov |

Molecular Conformation and Intermolecular Interactions

The solid-state structure of benzamide analogs is dictated by a delicate balance of molecular conformation and various intermolecular forces. nih.gov X-ray diffraction studies have shown that the molecular conformation observed in the crystal can differ significantly from the lowest energy conformation of an isolated molecule calculated by methods like Density Functional Theory (DFT). dntb.gov.uanih.gov

In the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, the molecule is not planar. nih.gov It is composed of three planar regions: a phenyl ring, an amide plane, and the para-substituted phenyl ring. dntb.gov.uanih.gov The aryl rings are tilted by approximately 60° with respect to each other in the crystal structure, a significant deviation from the 30° tilt predicted by DFT for an isolated molecule. nih.govdntb.gov.ua This conformational change is driven by the formation of more favorable intermolecular interactions within the crystal lattice. nih.gov Specifically, the angle between the para-substituted phenyl ring and the amide plane is 31.4°, whereas DFT calculations for the isolated molecule suggest a much smaller angle of 8.5°. nih.gov

The crystal packing of these analogs is stabilized by a network of non-covalent interactions, with hydrogen bonding and π-stacking playing essential roles. nih.gov

Hydrogen Bonding : The primary intermolecular interaction is the classic N—H⋯O hydrogen bond, which links molecules into chains or dimers. nih.gov In N-[4-(trifluoromethyl)phenyl]benzamide, these interactions are crucial for the side-by-side stacking of molecules. nih.gov Weaker, non-classical hydrogen bonds, such as C—H⋯O, are also observed. nih.gov In other fluorinated benzamides, N—H⋯N and C—H⋯F interactions contribute to the stability of the crystal structure. nih.goviucr.org

| Compound Analog | Key Intermolecular Interactions Observed | Conformational Notes |

|---|---|---|

| N-[4-(trifluoromethyl)phenyl]benzamide | N—H⋯O hydrogen bonding, π-stacking, C—H⋯O interactions nih.gov | Aryl rings tilted ~60° relative to each other. nih.govdntb.gov.ua |

| N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | N—H⋯N hydrogen bonds, weak N—H⋯O interactions nih.gov | Two dissimilar conformations in asymmetric unit; dihedral angles between rings are 33.8° and 59.7°. nih.gov |

| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide | N—H⋯O, C—H⋯O, C—H⋯N, C—H⋯F hydrogen bonds; C—H⋯π interactions iucr.org | Two independent molecules with different orientations of the pyridine (B92270) ring. iucr.org |

Medicinal Chemistry and Pharmacological Investigations

Biological Activity Spectrum of 4-(Trifluoromethoxy)benzamide Derivatives

Research into derivatives incorporating the trifluoromethoxybenzamide moiety has uncovered a wide range of biological actions. These compounds have been particularly investigated for their potential as anticancer and antimicrobial agents, showing promise in various preclinical models. ontosight.aismolecule.comontosight.ai

The quest for novel oncology treatments has led to the investigation of numerous this compound derivatives. ontosight.ai These compounds have demonstrated potential by inhibiting cancer cell growth, interfering with crucial cellular signaling pathways, and interacting with specific proteins involved in cancer progression. smolecule.com

A significant body of research has focused on evaluating the direct cytotoxic effects of this compound derivatives against various human cancer cell lines.

A series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives were assessed for their in vitro anticancer activity. ijcce.ac.ir All tested compounds showed cytotoxic activity against the PC3 prostate cancer cell line, with IC₅₀ values ranging from 3 to 7 µM, which was comparable to or better than the reference drug doxorubicin (B1662922) (IC₅₀ = 7 µM). ijcce.ac.ir Furthermore, derivatives containing chlorine demonstrated higher cytotoxicity against the SKNMC neuroblastoma cell line (IC₅₀ = 14-36 µM) than doxorubicin (IC₅₀ = 40 µM). ijcce.ac.ir

In another study, derivatives of N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide were tested against PC3, MCF-7 (breast cancer), and SKNMC cell lines. mdpi.com The 3-chloro and 4-chloro substituted compounds, in particular, showed notable cytotoxic activity against the MCF-7 cell line. mdpi.com Similarly, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been evaluated against PC-3, HT-29 (colon cancer), and MCF-7 cell lines, with a 3-fluorophenyl substituted compound showing activity against HT-29 with an IC₅₀ value of 33.67 µM. mdpi.com

Other research has explored disulfide derivatives containing a 1,3,4-thiadiazole (B1197879) moiety, which displayed antiproliferative activity against human lung cancer (A549) and breast cancer (MCF-7) cell lines. mdpi.com

In Vitro Cytotoxicity of this compound Derivatives

| Derivative Class | Cell Line | Findings (IC₅₀) | Reference |

|---|---|---|---|

| 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | PC3 (Prostate) | 3-7 µM | ijcce.ac.ir |

| 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | HT-29 (Colon) | Active, specific IC₅₀ not highlighted | ijcce.ac.ir |

| Chlorine-containing benzamide (B126)/benzothioamide derivatives | SKNMC (Neuroblastoma) | 14-36 µM | ijcce.ac.ir |

| 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 (Breast) | Noted as having better cytotoxic activity | mdpi.com |

| 2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 (Breast) | Noted as having better cytotoxic activity | mdpi.com |

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of several cancers, making it a key therapeutic target. google.comnih.gov A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been designed and synthesized as inhibitors of this pathway. researchgate.netnih.govxjtu.edu.cn

In one study, the inhibitory effects of these compounds on the Hedgehog signaling pathway were evaluated, revealing that many of the synthesized derivatives showed potent activity. nih.gov Compound 13d from this series was identified as the most potent, with an IC₅₀ of 1.44 nM against the Hh signaling pathway, significantly more potent than the FDA-approved drug Vismodegib. nih.gov Another related compound, 8e , also demonstrated high potency with an IC₅₀ value of 5.0 nmol·L⁻¹. researchgate.net These findings suggest that incorporating a trifluoromethyl group into the 4-(2-pyrimidinylamino)benzamide scaffold can produce highly effective inhibitors of Hedgehog signaling. nih.govresearchgate.net

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the molecular hallmark of chronic myeloid leukemia (CML). google.commdpi.com Inhibiting this protein is a primary strategy for CML treatment. nih.gov Research has shown that benzamide derivatives featuring trifluoromethyl or trifluoromethoxy substitutions can be effective inhibitors of BCR-ABL.

One study noted that derivatives of 3-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide (TFMP) exhibited enhanced cytotoxicity against cancer cells expressing BCR-ABL fusion proteins. Specifically, TFMP showed inhibitory activity against the K562 CML cell line with an IC₅₀ of 67 nM.

More advanced research has focused on developing inhibitors that can overcome resistance to existing drugs, particularly the T315I "gatekeeper" mutation, which renders many inhibitors ineffective. google.comnih.gov A compound identified as AKE-72 , which has a 3-(trifluoromethyl)phenyl group, was discovered to be a potent pan-BCR-ABL inhibitor. It demonstrated remarkable activity against wild-type BCR-ABL (IC₅₀ < 0.5 nM) and the resistant T315I mutant (IC₅₀ = 9 nM). nih.gov

Furthermore, allosteric inhibitors that bind to the myristate binding site of Abl, rather than the ATP-binding site, represent another promising approach. The compound N-(2-hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide was developed as a non-ATP competitive inhibitor of Bcr-Abl. acs.org This class of inhibitors can be effective against wild-type Bcr-Abl and can work synergistically with ATP-competitive inhibitors to target resistant mutants like T315I. acs.org

In addition to their anticancer potential, this compound derivatives have been investigated for their ability to combat microbial pathogens. ontosight.aiontosight.ai The structural features of these compounds make them candidates for the development of new antimicrobial agents to address the challenge of antibiotic resistance. ontosight.ai

Several studies have confirmed the antibacterial properties of salicylanilide (B1680751) derivatives of 4-(trifluoromethyl)benzoic acid. A comprehensive evaluation of eighteen salicylanilide 4-(trifluoromethyl)benzoates revealed significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.comresearchgate.net These compounds inhibited the growth of various strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) starting at 0.49 μmol/L. mdpi.commdpi.comnih.gov In contrast, their efficacy against Gram-negative bacteria was found to be much lower. mdpi.comnih.gov

In a separate study, a series of nitrosalicylanilides were synthesized and tested. nih.gov Among them, 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide was notably active against all tested Staphylococcus species, exhibiting a MIC of 0.98 μM against an MRSA strain. nih.gov However, consistent with other findings, these compounds showed no considerable activity against Gram-negative bacteria. nih.gov

Antibacterial Activity of 4-(Trifluoromethyl)benzamide (B156667) Derivatives

| Derivative Class / Compound | Target Bacteria | Findings (MIC) | Reference |

|---|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (incl. MRSA) | ≥ 0.49 μmol/L | mdpi.commdpi.comnih.gov |

| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-negative bacteria | Much less susceptible | mdpi.comnih.gov |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA | 0.98 μM | nih.gov |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Staphylococcus species | Active | nih.gov |

Antimicrobial Activities

Antifungal Properties

Derivatives of this compound have been investigated for their potential as antifungal agents. Research into salicylanilide esters with 4-(trifluoromethyl)benzoic acid has shown that these compounds exhibit antifungal activity. mdpi.com While the esterification did not consistently lead to higher antifungal potency across the board, certain derivatives displayed significant efficacy. mdpi.com For instance, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide and its corresponding ester, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, demonstrated notable activity, with the latter showing a minimum inhibitory concentration (MIC) of 0.49 µmol/L against certain fungal strains. mdpi.com Generally, molds were more susceptible to these compounds than yeasts. mdpi.com

In other studies, novel pyrimidine (B1678525) derivatives incorporating an amide moiety, including structures related to this compound, were synthesized and tested against various plant pathogenic fungi. frontiersin.org Some of these compounds exhibited significant inhibition rates against Phomopsis sp. and Botrytis cinerea. frontiersin.org Specifically, certain brominated and fluorinated derivatives showed promising results, with one compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displaying an EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. frontiersin.org

Table 1: Antifungal Activity of Selected this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Derivative | Target Fungi | Key Findings |

|---|---|---|

| Salicylanilide esters with 4-(trifluoromethyl)benzoic acid | Various fungal strains | Molds showed higher susceptibility than yeasts. mdpi.com |

| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Fungal strains | Exhibited a low MIC of 0.49 µmol/L. mdpi.com |

| Pyrimidine derivatives containing an amide moiety | Phomopsis sp., Botrytis cinerea | Some derivatives showed high inhibition rates. frontiersin.org |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound derivatives are an active area of research. The presence of the trifluoromethoxy group is thought to contribute to the compound's ability to modulate inflammatory pathways. Some studies suggest that these compounds may exert their effects by inhibiting specific enzymes involved in the inflammatory response. While detailed mechanisms are still under investigation, the potential for these compounds to be developed into new anti-inflammatory therapies is recognized.

Neuroprotective Effects and Neurological Disorder Targets

Research has pointed towards the neuroprotective potential of compounds related to this compound. One notable study focused on 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), an ester of a metabolite of triflusal. nih.gov In a rat model of stroke, OPTBA demonstrated significant neuroprotective effects, reducing infarct volume and improving motor and neurological deficits when administered post-ischemia. nih.gov The study also found that OPTBA was more effective than a combination of its hydrolysis products, suggesting a multimodal mechanism of action. nih.gov Furthermore, it was shown to suppress microglial activation and pro-inflammatory cytokine induction. nih.gov Other derivatives have also been noted for their potential to protect neuronal cells under stress conditions.

Antiepileptic Activity (e.g., Potassium Channel Blocker Research)

The neuronal potassium channels, particularly the Kv7 (KCNQ) family, are critical regulators of neuronal excitability and are validated targets for antiepileptic drugs. nih.goved.ac.uk The development of Kv7 channel activators has been a focus of antiepileptic research. While direct studies on this compound itself are limited in this specific context, the broader class of benzamides and related structures have been explored. For instance, research on fluorinated N-benzamide enaminones has identified compounds with anticonvulsant activity in preclinical models. mdpi.com These compounds were found to reduce the amplitude of whole-cell sodium currents in neuronal-like cells, suggesting a potential mechanism of action. mdpi.com The development of potent and chemically stable Kv7 channel activators has involved the incorporation of trifluoromethyl groups into related molecular scaffolds, highlighting the potential utility of such substitutions in designing new anticonvulsant agents. acs.org

Antiviral Properties

The potential antiviral activity of this compound derivatives has been explored in the context of various viruses. For instance, N-{1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-3-yl}-4-(trifluoromethoxy)benzamide has been included in antiviral screening libraries. chemdiv.com Research into benzotriazole-based derivatives has also yielded compounds with selective anti-enterovirus activity. openmedicinalchemistryjournal.com In the search for agents against norovirus, N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)-4-(trifluoromethyl)benzamide was synthesized as part of a structure-activity relationship study, indicating the interest in trifluoromethyl-containing benzamides for antiviral drug discovery. nih.gov

Anti-parasitic Activity (e.g., Anti-echinococcal Efficacy)

Derivatives of this compound have shown promise as anti-parasitic agents, particularly against the larval stage of the tapeworm Echinococcus granulosus, the causative agent of cystic echinococcosis. nih.govresearchgate.netresearchgate.net In a study that designed and synthesized a library of amide compounds, N-p-tolyl-4-(trifluoromethoxy)benzamide was identified as a promising candidate based on in-silico screening and molecular docking. nih.govresearchgate.netresearchgate.net Subsequent in-vitro testing demonstrated its protoscolicidal activity. Specifically, at a concentration of 125 μg/ml, it resulted in a 30% viability of protoscoleces after 5 days of incubation.

Table 2: Anti-echinococcal Activity of a this compound Derivative This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Target Parasite | Concentration (μg/ml) | Protoscolex Viability (%) | Incubation Time (days) |

|---|

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition

In the field of agricultural science, derivatives of this compound have been investigated as inhibitors of cytokinin oxidase/dehydrogenase (CKX). oup.comrcsb.orgportlandpress.comnih.govnih.gov This enzyme plays a crucial role in regulating the levels of cytokinins, a class of plant hormones that influence growth and development. portlandpress.com By inhibiting CKX, the degradation of cytokinins is reduced, which can lead to enhanced plant growth and improved stress tolerance. portlandpress.com

A study on novel urea (B33335) derivatives identified compounds with potent CKX inhibitory activity, with some showing sub-nanomolar IC50 values. oup.com The starting material for some of these potent inhibitors was 2-amino-4-(trifluoromethoxy)benzamide, although its cost was noted as a potential barrier to large-scale production. oup.com Crystal structure analysis of a maize CKX enzyme in complex with an inhibitor, 2-[[3,5-dichloro-2-(2-hydroxyethyl)phenyl]carbamoylamino]-4-(trifluoromethoxy)benzamide, has provided insights into the binding mode of these compounds. rcsb.org These highly effective and easily prepared CKX inhibitors are being explored for their potential applications in agriculture and biotechnology. rcsb.orgnih.gov

Mechanisms of Biological Action

The biological effects of compounds incorporating the this compound scaffold are dictated by their interactions with specific molecular targets, the influence of the trifluoromethoxy group on this binding, and the subsequent modulation of cellular pathways.

Ligand-Target Interactions: Enzyme and Receptor Binding Affinity

The this compound structure is a key component in a variety of compounds designed to interact with specific biological targets, including enzymes and receptors. The trifluoromethoxy group often plays a crucial role in enhancing the binding affinity of these molecules. evitachem.comsmolecule.com This enhancement is frequently attributed to favorable hydrophobic interactions with the target protein. evitachem.com

Derivatives have been developed as potent inhibitors of several enzymes. For instance, some analogs are investigated as inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two enzymes involved in pain and inflammation pathways. google.comresearchgate.netacs.org In one study, replacing a 4-methoxy group with a 4-trifluoromethoxy group on a urea-based inhibitor scaffold improved potency for sEH by 80-fold. acs.org Other targets for which this compound-containing molecules have shown inhibitory activity include retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor implicated in autoimmune diseases, and sodium channels. cymitquimica.comgoogle.comnih.gov

A series of N-substituted 4-(trifluoromethoxy)benzamidines were synthesized and evaluated for their activity at GluN2B-containing NMDA receptors, which are targets for treating various central nervous system disorders. nih.gov Additionally, some benzamide derivatives have demonstrated the ability to inhibit human carbonic anhydrase (hCA) isoforms. vulcanchem.com

Table 1: Examples of this compound Analogs and Their Target Interactions

| Compound Class | Target(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Urea-based Analogs | Soluble Epoxide Hydrolase (sEH) | 80-fold improved potency with -OCF₃ vs. -OCH₃ | acs.org |

| Urea-based Analogs | Fatty Acid Amide Hydrolase (FAAH) | Potent inhibition | google.comresearchgate.net |

| N-substituted Benzamidines | GluN2B-containing NMDA Receptors | Affinity for receptor | nih.gov |

| Imidazopyridines | Sodium Channels | Potential blockers | molaid.com |

| Various Analogs | RORγt | Inverse agonism / Inhibition | google.comnih.govacs.org |

| Benzamide Derivatives | Carbonic Anhydrase (hCA) Isoforms | Inhibition | vulcanchem.com |

Influence of Trifluoromethoxy Group on Molecular Target Selectivity

The trifluoromethoxy (-OCF₃) group is a critical substituent in drug design, used to modulate a molecule's properties and enhance its selectivity for a specific biological target. Its strong electron-withdrawing nature and high lipophilicity distinguish it from other groups like methoxy (B1213986) (-OCH₃) or a simple hydrogen atom. vulcanchem.com

This group can improve target selectivity by influencing how the ligand fits into the binding site of a protein. For example, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), strategic placement of the trifluoromethoxy group was used to balance the inhibitory activity against both enzymes. acs.org Similarly, in the design of selective inhibitors for the cytochrome P450 enzyme CYP1A2, a trifluoromethyl group (a related fluorinated substituent) was found to be key for achieving high selectivity over other CYP450 isoforms like 1A1 and 1B1. nih.gov The incorporation of the -OCF₃ group can lead to more specific interactions, reducing off-target effects and potentially improving the therapeutic window of a drug candidate. acs.org

Modulation of Biological Pathways

By binding to and modulating the activity of enzymes and receptors, this compound analogs can influence entire biological signaling pathways.

Inflammatory and Pain Pathways : Inhibition of FAAH by these compounds prevents the breakdown of the endocannabinoid anandamide, enhancing its pain-relieving effects. nih.govnih.gov Similarly, inhibiting sEH reduces the degradation of anti-inflammatory lipids. google.comresearchgate.net Dual inhibition of both FAAH and sEH is a strategy to synergistically target pain and inflammation. acs.org

Immune System Modulation : As inverse agonists of RORγt, certain complex benzamide derivatives can suppress the differentiation of T-helper 17 (Th17) cells. acs.orgtandfonline.com This action reduces the production of pro-inflammatory cytokines like IL-17, which is a key mechanism in many autoimmune diseases. google.comnih.govacs.org

Hedgehog Signaling Pathway : Some derivatives have been investigated as modulators of the hedgehog signaling pathway, which, when improperly activated in adults, can lead to certain types of cancer. google.com

Protozoan Biosynthesis : In the context of anti-protozoal drug discovery, benzamide scaffolds have been found to inhibit enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) in Plasmodium species, which is essential for their pyrimidine biosynthesis. vulcanchem.com

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Impact of Trifluoromethoxy Substitution on Lipophilicity and Metabolic Stability

The trifluoromethoxy (-OCF₃) group significantly impacts two key pharmacokinetic properties: lipophilicity and metabolic stability. vulcanchem.comontosight.airesearchgate.net

Lipophilicity : The -OCF₃ group is highly lipophilic, meaning it increases a molecule's affinity for fatty or non-polar environments. vulcanchem.com This property can enhance a compound's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier. The introduction of a trifluoromethoxy group generally increases the logarithm of the partition coefficient (logP), a common measure of lipophilicity. vulcanchem.com

Metabolic Stability : A primary goal in drug design is to prevent the rapid breakdown of a compound by metabolic enzymes, primarily cytochrome P450s in the liver. The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism. vulcanchem.com By replacing a metabolically vulnerable group (like a methoxy group, which can be easily demethylated) with a trifluoromethoxy group, the metabolic stability of a molecule can be significantly enhanced, often leading to a longer half-life in the body. vulcanchem.comvulcanchem.comontosight.ai

Role of Substituents on Benzamide Core in Pharmacodynamic Profiles

SAR studies have shown that while the 4-(trifluoromethoxy)phenyl moiety is often crucial for binding, modifications to other parts of the benzamide core are critical for fine-tuning the pharmacodynamic profile. d-nb.infomdpi.com

In a series of inhibitors for Mycobacterium tuberculosis, it was found that electron-donating groups at the C-5 position of the benzamide core were favored, while electron-withdrawing groups like fluorine were less tolerated, leading to a significant decrease in potency. acs.org For N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides developed as potential anticancer agents, substitutions on the terminal phenyl ring of the benzamide had a major impact on cytotoxicity. d-nb.info A p-fluorophenyl substitution resulted in the highest cytotoxicity against the A-549 lung cancer cell line, while a p-nitrophenyl group showed the best binding affinity in docking studies against the antioxidant target protein Peroxiredoxin. d-nb.info

These studies demonstrate that even small changes to the substituents on the benzamide ring system can lead to substantial changes in biological activity, highlighting the importance of systematic exploration of the chemical space around this privileged scaffold. acs.orgd-nb.infonih.gov

Table 2: SAR Insights for Benzamide Analogs

| Compound Series | SAR Finding | Biological Target/Activity | Reference(s) |

|---|---|---|---|

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | p-fluorophenyl substituent showed highest cytotoxicity. | Anticancer (A-549 cells) | d-nb.info |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | p-nitrophenyl substituent showed best binding affinity. | Antioxidant (Peroxiredoxin) | d-nb.info |

| Mycobacterium tuberculosis QcrB Inhibitors | Electron-donating groups at C-5 position of benzamide core increased potency. | Anti-tubercular | acs.org |

| Mycobacterium tuberculosis QcrB Inhibitors | Electron-withdrawing groups (e.g., fluorine) at C-5 position decreased potency. | Anti-tubercular | acs.org |

| N-substituted 4-(trifluoromethoxy)benzamidines | Replacement of N-benzyl ring with polycycles resulted in a complete loss of activity. | GluN2B-NMDA Receptors | nih.gov |

Correlation of Structural Modifications with Efficacy and Selectivity

The strategic modification of the this compound scaffold has been a key area of investigation in the quest for more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies have revealed that even minor alterations to the core molecule can lead to significant changes in biological activity and target specificity.

Research into N-benzoyl-2-hydroxybenzamides demonstrated the dramatic impact of small structural changes on selectivity. For instance, the introduction of different substituents on the aromatic B ring of salicylamide (B354443) derivatives, including the 4-(trifluoromethoxy)benzoyl group, led to varied activities against parasites like P. falciparum, trypanosomes, and Leishmania. nih.gov Specifically, the compound 2-Hydroxy-N-(4-(trifluoromethoxy)benzoyl)benzamide was synthesized and evaluated within this series. nih.gov

In the development of inhibitors for Ebola and Marburg viruses, 4-(aminomethyl)benzamides were optimized. Modifications to the benzyl (B1604629) ring, such as the introduction of fluorine, were explored to enhance potency and selectivity. nih.gov Similarly, in the pursuit of anti-influenza agents, derivatives of 4-[(quinolin-4-yl)amino]benzamide were synthesized, with one derivative, {4-[4-(Trifluoromethoxy)phenyl]piperazin-1-yl}{4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl}methanone, showing the importance of the substituted benzamide moiety. nih.gov

The development of antiplasmodial 2-phenoxybenzamides also highlighted the critical role of substitution patterns. Replacing a 4-fluorophenoxy substituent with other groups significantly altered the activity against P. falciparum. mdpi.com Furthermore, studies on benzamide derivatives as Mycobacterium tuberculosis QcrB inhibitors showed that the potency is highly dependent on the size and electronic nature of the substituents at the C-5 position of the benzamide core. acs.org For example, replacing a morpholine (B109124) group with a smaller, lipophilic methyl group increased activity. acs.org

The table below summarizes the impact of various structural modifications on the biological activity of benzamide derivatives.

| Compound Series | Structural Modification | Impact on Efficacy and Selectivity | Target |

| N-Benzoyl-2-hydroxybenzamides | Varied para-substituents on the aromatic B ring | Dramatic changes in selectivity. nih.gov | P. falciparum, Trypanosomes, Leishmania |

| 4-(Aminomethyl)benzamides | Introduction of fluorine on the benzyl ring | Improved potency and selectivity. nih.gov | Ebola and Marburg viruses |

| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy substituent | Distinctly decreased antiplasmodial activity. mdpi.com | P. falciparum |

| Benzamide Derivatives | Substitution at the C-5 position of the benzamide core | Potency is dependent on the size and nature of the substituent. acs.org | Mycobacterium tuberculosis QcrB |

| 4-[(Quinolin-4-yl)amino]benzamide Derivatives | Addition of a {4-[4-(Trifluoromethoxy)phenyl]piperazin-1-yl} moiety | Contributes to the overall molecular structure for anti-influenza activity. nih.gov | Influenza Virus |

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMET) Considerations in Drug Design

The pharmacokinetic properties and ADMET profile of drug candidates are critical factors influencing their clinical success. The inclusion of the trifluoromethoxy group in molecules like this compound is a deliberate strategy to favorably modulate these characteristics.

Computational Prediction of ADMET Properties

In modern drug discovery, computational tools are extensively used to predict the ADMET properties of novel compounds, allowing for the early identification of candidates with promising drug-like characteristics. For instance, in the development of nitro-substituted salicylanilides, ADMET Predictor was used to estimate various parameters, which guided the synthesis of compounds with favorable predicted profiles. nih.govbham.ac.uk One of the synthesized compounds was 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide. nih.gov Similarly, for a series of 4-[(quinolin-4-yl)amino]benzamide derivatives designed as anti-influenza agents, ADMET prediction was employed to assess properties like solubility, blood-brain barrier penetration, absorption levels, and potential toxicity. nih.gov

The table below illustrates some of the key ADMET parameters that are often predicted computationally.

| ADMET Parameter | Description | Importance in Drug Design |

| Solubility | The ability of a compound to dissolve in a solvent. | Affects absorption and bioavailability. |

| Absorption Level | The extent to which a drug is absorbed into the systemic circulation. | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Level | The ability of a compound to cross the blood-brain barrier. | Important for CNS-targeting drugs. |

| Hepatotoxicity | The potential of a compound to cause liver damage. | A major reason for drug failure in clinical trials. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Influences drug distribution and metabolism. |

| Toxicity Probability | The likelihood of a compound exhibiting toxic effects. | Guides the selection of safer drug candidates. |

Influence of Trifluoromethoxy Group on PK Profiles

The trifluoromethoxy (-OCF3) group is known to significantly enhance the metabolic stability and lipophilicity of drug candidates. ontosight.aiontosight.ai This is attributed to the strong electron-withdrawing nature and the stability of the C-F bonds, which make the group resistant to oxidative degradation by metabolic enzymes like cytochrome P450.

Studies on soluble epoxide hydrolase (sEH) inhibitors have shown that replacing an adamantyl group with a 4-trifluoromethoxy-phenyl group can improve metabolic stability. nih.gov This modification led to more favorable pharmacokinetic profiles, including higher maximum plasma concentrations (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2). nih.gov The enhanced lipophilicity imparted by the trifluoromethoxy group can also improve membrane permeability, facilitating absorption and distribution. ontosight.ai However, this increased lipophilicity can sometimes lead to decreased aqueous solubility, which needs to be carefully balanced during drug design. ontosight.ai

The trifluoromethoxy group is considered relatively inert and stable under various physiological conditions. researchgate.net This stability contributes to a more predictable pharmacokinetic profile and can reduce the formation of reactive metabolites. The unique electronic properties of the trifluoromethoxy group can also influence a compound's interaction with biological targets, potentially improving binding affinity and efficacy. ontosight.ai

The following table summarizes the influence of the trifluoromethoxy group on key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Influence of Trifluoromethoxy Group | Underlying Reason |

| Metabolic Stability | Enhanced. ontosight.aiontosight.ai | Resistance to oxidative degradation due to strong C-F bonds and electron-withdrawing effects. |

| Lipophilicity | Increased. ontosight.aiontosight.ai | The fluorine atoms increase the non-polar character of the molecule. |

| Membrane Permeability | Improved. ontosight.ai | Enhanced lipophilicity facilitates passage through biological membranes. |

| Bioavailability | Potentially improved. ontosight.ai | A combination of enhanced metabolic stability and membrane permeability. |

| Half-life (t1/2) | Often longer. nih.gov | Reduced metabolic clearance leads to a longer duration of action. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing critical information about binding affinity and mode.

Molecular docking studies have been instrumental in evaluating the binding affinity of benzamide (B126) derivatives against various protein targets. These investigations help to elucidate the structure-activity relationships that govern their biological effects.

For instance, derivatives of 4-(trifluoromethoxy)benzamidine have been evaluated for their affinity towards GluN2B-containing NMDA receptors, which are therapeutic targets for several central nervous system disorders nih.gov. Similarly, docking simulations have been employed to understand the binding modes of benzamide derivatives as inhibitors for other crucial protein kinases. Studies on related benzamide compounds have identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), with docking analyses providing a plausible binding mode to guide the development of more optimized ligands nih.gov. Other research has used docking to screen benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) and Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH), a validated antimalarial drug target nih.govscialert.net. In these studies, compounds with the lowest docking energy are identified as potential candidates for further development scialert.net.

The binding interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the active site of the target protein nih.govmdpi.com. For example, docking studies of benzamide-based FtsZ inhibitors revealed crucial interactions within a hydrophobic subpocket of the protein nih.gov. The stability of these interactions is often further assessed using molecular dynamics simulations, which can confirm the stable binding of the compound within the protein's active site over time nih.govnih.gov.

Table 1: Examples of Protein Targets for Benzamide Derivatives in Molecular Docking Studies

| Target Protein | Therapeutic Area | Reference |

|---|---|---|

| GluN2B-NMDA Receptors | Central Nervous System Disorders | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| Rho-associated kinase-1 (ROCK1) | Various Diseases | nih.gov |

| Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Malaria | scialert.net |

| FtsZ | Bacterial Infections | nih.gov |

| Tyrosine Kinases | Cancer | nih.gov |

While molecular docking is extensively used to study interactions with protein active sites, information specifically detailing the analysis of intercalative interactions for 4-(Trifluoromethoxy)benzamide is not prominently available in the reviewed literature. Intercalation typically refers to the insertion of a molecule between the base pairs of DNA, a mechanism often associated with certain anticancer or antimicrobial agents. The focus of computational studies on this compound and its close analogs has primarily been on its binding to protein targets.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These methods are used to calculate optimized molecular geometry, vibrational frequencies, and various electronic parameters that are crucial for interpreting molecular behavior.

For benzamide derivatives, DFT calculations have been performed to compare computed structural parameters, such as bond lengths and angles, with experimental data obtained from X-ray crystallography, often showing good agreement iucr.orgresearchgate.net. These calculations confirm that the computational methods provide a satisfactory model of the molecular geometry in the gaseous phase researchgate.net.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) nih.govresearchgate.net. Green and yellow areas represent intermediate or near-zero potential nih.govresearchgate.net.

MEP analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, and provides insights into how a molecule will interact with a biological receptor researchgate.netnih.gov. For benzamide-related structures, the negative potential is often localized around electronegative atoms like oxygen and fluorine, while positive potentials are found around hydrogen atoms, especially those of the amide group nih.gov. This information is crucial for understanding the non-covalent interactions that stabilize the ligand-receptor complex in docking studies nih.gov.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and polarizability nih.govnih.gov.

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and is generally less stable. nih.govresearchgate.net Conversely, a larger energy gap indicates higher stability and lower reactivity youtube.com. DFT calculations are commonly used to determine the energies of the HOMO, LUMO, and the resulting energy gap nih.govirjweb.com. This analysis reveals the tendency of the molecule to undergo charge transfer within itself, which is a key factor in its biological activity nih.gov. For benzamide derivatives, the distribution of the HOMO and LUMO orbitals across the molecule can pinpoint the specific atoms or functional groups that are most likely to participate in electron donation and acceptance during chemical reactions nih.gov.

Table 2: Conceptual DFT-Based Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability nih.gov |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from a system irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration irjweb.com |

| Electrophilicity Index (ω) | µ² / 2η | Propensity to accept electrons irjweb.com |

In Silico Screening for Lead Compound Identification

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach significantly reduces the time and cost associated with hit identification by prioritizing a smaller number of promising candidates for synthesis and experimental testing. nih.gov

Benzamide derivatives have been the subject of in silico screening efforts to discover novel inhibitors for various therapeutic targets. For example, virtual screening combined with other modeling techniques like 3D-QSAR and molecular docking has been successfully used to identify novel benzamide-based inhibitors of Rho-associated kinase-1 (ROCK1) nih.govresearchgate.net. In such studies, large compound databases are computationally screened, and hits are selected based on their predicted binding affinity, docking scores, and favorable pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties mdpi.comresearchgate.net. These computational hits provide a theoretical foundation for the rational design and development of new, more potent, and selective inhibitors nih.gov.

Conformational Analysis and Energy Landscapes (Implicit from X-ray and computational studies)

The conformational preferences of this compound, which dictate its three-dimensional structure and potential intermolecular interactions, are governed by the rotational barrier around the C1-C7 single bond connecting the phenyl ring to the amide group. While dedicated computational studies on the complete energy landscape of this compound are not extensively documented in publicly available literature, significant insights can be drawn from X-ray crystallographic data of closely related structures and computational analyses of analogous benzamides.

The conformation of benzamides can range from planar, where the amide group is coplanar with the phenyl ring, to non-planar, where there is a significant dihedral angle between these two groups. The planarity is favored by π-conjugation between the phenyl ring and the amide group, while non-planar conformations can arise from steric hindrance or specific electronic interactions of the substituents.